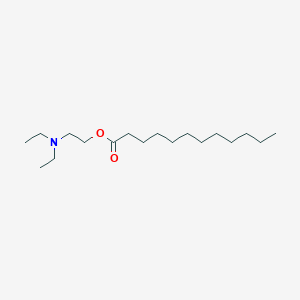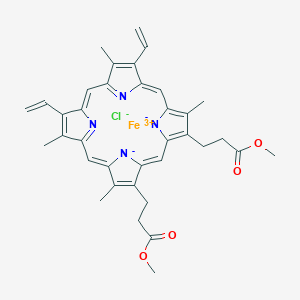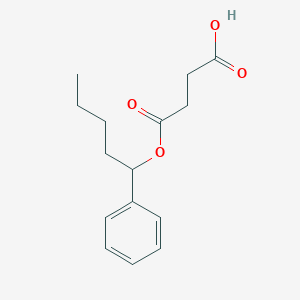
(1-Phenylpentyl) hydrogen succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Phenylpentyl) hydrogen succinate, also known as PP-1, is a chemical compound that belongs to the class of succinic acid derivatives. PP-1 has been widely studied for its potential applications in the field of medicine and biochemistry.
Mecanismo De Acción
The mechanism of action of (1-Phenylpentyl) hydrogen succinate is not fully understood. However, it has been suggested that (1-Phenylpentyl) hydrogen succinate exerts its effects through the modulation of various signaling pathways in the body, including the NF-κB and Nrf2 pathways. (1-Phenylpentyl) hydrogen succinate has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and cyclooxygenase-2, which are involved in the progression of various diseases.
Efectos Bioquímicos Y Fisiológicos
(1-Phenylpentyl) hydrogen succinate has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as to improve cognitive function in animal models of Alzheimer's disease. (1-Phenylpentyl) hydrogen succinate has also been shown to reduce the growth and proliferation of cancer cells, as well as to improve cardiovascular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1-Phenylpentyl) hydrogen succinate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, (1-Phenylpentyl) hydrogen succinate also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of (1-Phenylpentyl) hydrogen succinate. One potential area of research is the development of more efficient synthesis methods for (1-Phenylpentyl) hydrogen succinate, as well as the optimization of its biological activity. Another area of research is the investigation of the potential use of (1-Phenylpentyl) hydrogen succinate in the treatment of other diseases, such as diabetes and inflammatory bowel disease. Additionally, further studies are needed to fully elucidate the mechanism of action of (1-Phenylpentyl) hydrogen succinate and its potential side effects.
Métodos De Síntesis
(1-Phenylpentyl) hydrogen succinate can be synthesized through a multi-step process that involves the reaction of 1-phenylpentan-1-ol with succinic anhydride in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain pure (1-Phenylpentyl) hydrogen succinate.
Aplicaciones Científicas De Investigación
(1-Phenylpentyl) hydrogen succinate has been extensively studied for its potential applications in the field of medicine and biochemistry. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. (1-Phenylpentyl) hydrogen succinate has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in the treatment of cancer and cardiovascular diseases.
Propiedades
Número CAS |
135-36-4 |
|---|---|
Nombre del producto |
(1-Phenylpentyl) hydrogen succinate |
Fórmula molecular |
C15H20O4 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
4-oxo-4-(1-phenylpentoxy)butanoic acid |
InChI |
InChI=1S/C15H20O4/c1-2-3-9-13(12-7-5-4-6-8-12)19-15(18)11-10-14(16)17/h4-8,13H,2-3,9-11H2,1H3,(H,16,17) |
Clave InChI |
NIACDRXJTWKKRD-UHFFFAOYSA-N |
SMILES |
CCCCC(C1=CC=CC=C1)OC(=O)CCC(=O)O |
SMILES canónico |
CCCCC(C1=CC=CC=C1)OC(=O)CCC(=O)O |
Otros números CAS |
135-36-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



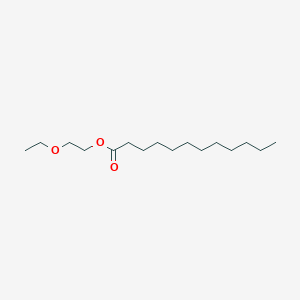
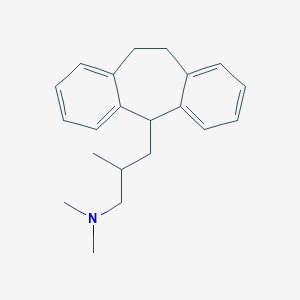
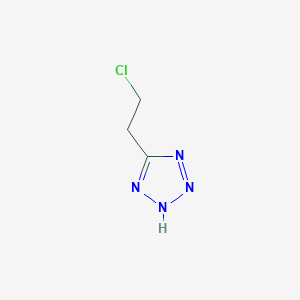
![2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione](/img/structure/B90684.png)
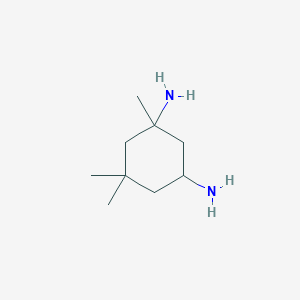
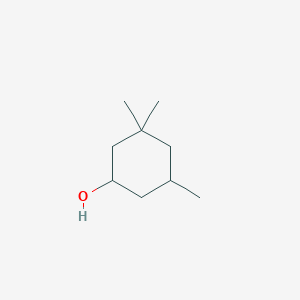
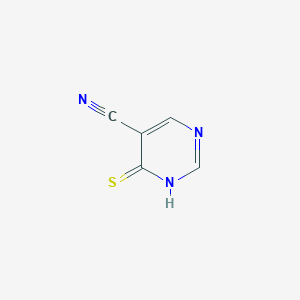
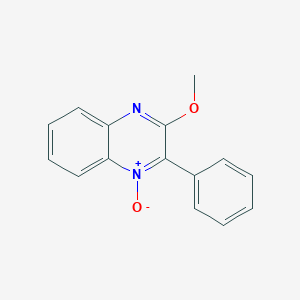
![[(2S,4S,5R)-2,5-Dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B90694.png)
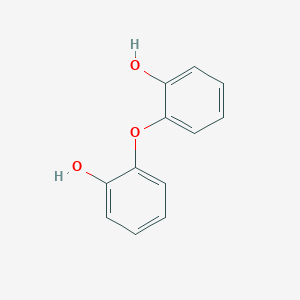
![1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B90696.png)
